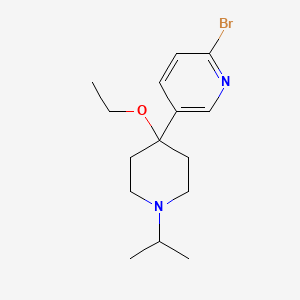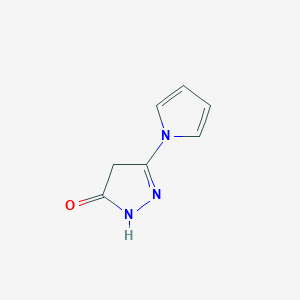
4-Ethynyl-2-methylpiperidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methylpiperidin-4-OL is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 4-Ethynyl-2-methylpiperidin-4-OL typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under optimized conditions to yield the target compound . The reaction conditions include the use of solvents like DMF and THF, and the presence of excess KOH to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Ethynyl-2-methylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce the compound, often using palladium or platinum catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces saturated derivatives .
Applications De Recherche Scientifique
4-Ethynyl-2-methylpiperidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-methylpiperidin-4-OL involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction involves the formation of a strong salt-bridge with the receptor, preventing the virus from attaching and entering the cell .
Comparaison Avec Des Composés Similaires
4-Ethynyl-2-methylpiperidin-4-OL can be compared with other piperidine derivatives such as:
4-Methylpiperidin-4-OL: Similar in structure but lacks the ethynyl group, which may affect its biological activity and chemical reactivity.
N-Substituted Piperidin-4-ones: These compounds have different substituents on the nitrogen atom, which can significantly alter their properties and applications.
The uniqueness of this compound lies in its ethynyl group, which provides additional sites for chemical modification and potential biological activity .
Propriétés
Numéro CAS |
66493-36-5 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-ethynyl-2-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)4-5-9-7(2)6-8/h1,7,9-10H,4-6H2,2H3 |
Clé InChI |
QVTLVKKWKVCKED-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCN1)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)







